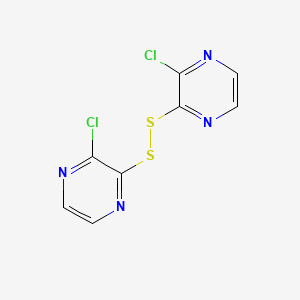![molecular formula C13H26O5Si B14342034 Octanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester CAS No. 93090-93-8](/img/structure/B14342034.png)
Octanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester is a chemical compound with the molecular formula C13H26O5Si. It is an ester derivative of octanedioic acid, also known as suberic acid, where the hydroxyl group is replaced by a trimethylsilyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of octanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester typically involves the esterification of octanedioic acid with methanol in the presence of an acid catalyst, followed by the introduction of the trimethylsilyl group. The reaction conditions often include:
Esterification: Octanedioic acid is reacted with methanol in the presence of sulfuric acid or another strong acid as a catalyst.
Silylation: The resulting dimethyl ester is then treated with trimethylsilyl chloride in the presence of a base such as pyridine to introduce the trimethylsilyl group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. The use of continuous flow reactors and automated systems can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
Octanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to carboxylic acids under strong oxidative conditions.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products
Oxidation: Octanedioic acid.
Reduction: Octanediol.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Octanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through esterification and silylation reactions.
Biology: Studied for its potential role in biochemical pathways and as a model compound for understanding ester and silyl group interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism by which octanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester exerts its effects involves the interaction of its ester and silyl groups with various molecular targets. The ester groups can undergo hydrolysis to release octanedioic acid, which can participate in metabolic pathways. The trimethylsilyl group can enhance the stability and lipophilicity of the compound, facilitating its interaction with lipid membranes and other hydrophobic environments.
類似化合物との比較
Similar Compounds
Octanedioic acid, dimethyl ester: Lacks the trimethylsilyl group, making it less lipophilic and stable.
Octanedioic acid, 3-methyl-, dimethyl ester: Contains a methyl group instead of a trimethylsilyl group, affecting its reactivity and physical properties.
Uniqueness
Octanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various applications.
特性
CAS番号 |
93090-93-8 |
|---|---|
分子式 |
C13H26O5Si |
分子量 |
290.43 g/mol |
IUPAC名 |
dimethyl 3-trimethylsilyloxyoctanedioate |
InChI |
InChI=1S/C13H26O5Si/c1-16-12(14)9-7-6-8-11(10-13(15)17-2)18-19(3,4)5/h11H,6-10H2,1-5H3 |
InChIキー |
OSICGBGEFPEZBD-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCCCC(CC(=O)OC)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


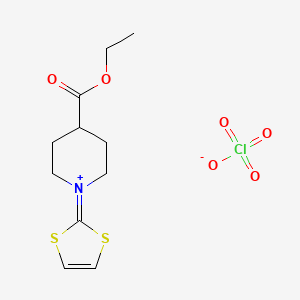
![[2-(1-Methoxycyclohexyl)ethene-1,1-diyl]bis(trimethylstannane)](/img/structure/B14341966.png)
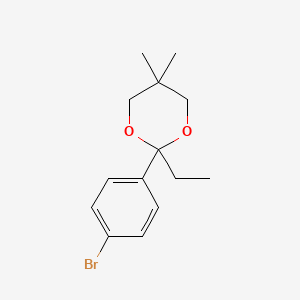
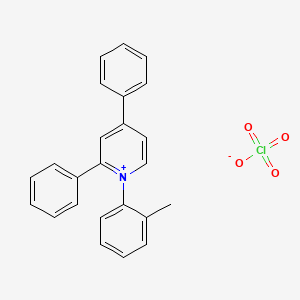
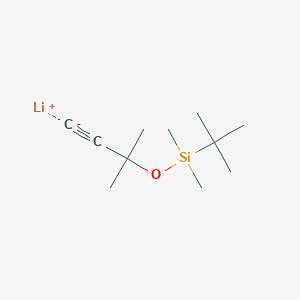
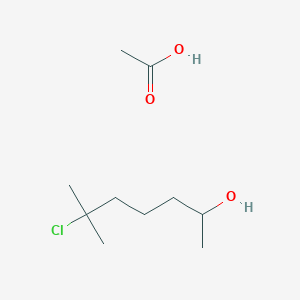
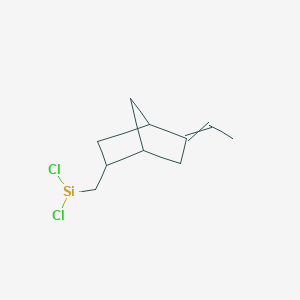
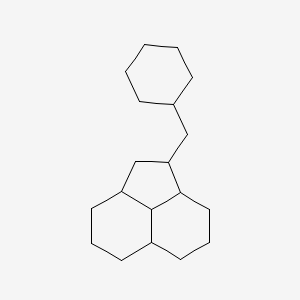
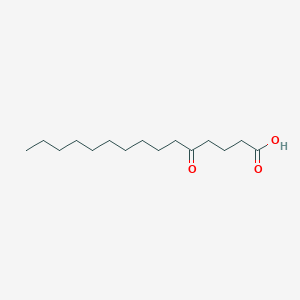
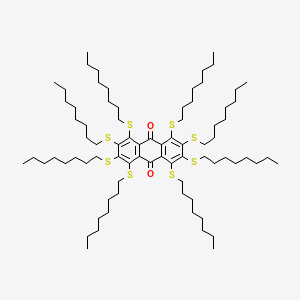
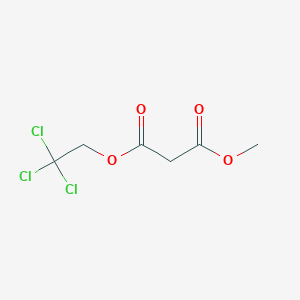
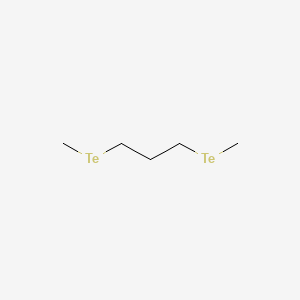
![2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1,3-benzothiazole](/img/structure/B14342042.png)
